Britannin as a Potent NLRP3 Inflammasome Inhibitor: Comparative Potency Against Reference Inhibitors
Britannin inhibits NLRP3 inflammasome activation with an IC50 of 3.630 µM in LPS+ATP-challenged BMDMs, showing dose-dependent suppression of cleaved Caspase-1 (p20) and mature IL-1β at 1, 5, and 10 µM [1]. In contrast, the well-characterized NLRP3 inhibitor MCC950 exhibits an IC50 of approximately 7.5 nM in the same assay [2]. While MCC950 is far more potent in vitro, Britannin represents a structurally distinct natural product scaffold with a unique binding mode (direct interaction with NLRP3 NACHT domain at Arg335 and Gly271) and ATPase-independent inhibition [1]. This alternative mechanism may offer advantages in overcoming resistance or in vivo efficacy in specific disease models.
| Evidence Dimension | Inhibition of IL-1β secretion (NLRP3 inflammasome) |
|---|---|
| Target Compound Data | IC50 = 3.630 µM |
| Comparator Or Baseline | MCC950 (synthetic NLRP3 inhibitor): IC50 ≈ 7.5 nM |
| Quantified Difference | ~480-fold less potent in vitro |
| Conditions | LPS-primed murine BMDMs challenged with ATP |
Why This Matters
For researchers seeking a natural product NLRP3 inhibitor with a distinct mechanism of action and potentially different in vivo pharmacology, britannin provides a valuable alternative to synthetic inhibitors like MCC950.
- [1] Shao J, Li Y, Wang X, et al. Britannin as a novel NLRP3 inhibitor, suppresses inflammasome activation in macrophages and alleviates NLRP3-related diseases in mice. Acta Pharmacol Sin. 2024;45(4):803-814. View Source
- [2] Coll RC, Robertson AA, Chae JJ, et al. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nat Med. 2015;21(3):248-255. View Source
